molecular formula C15H15N5O3S B2951439 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1203001-43-7

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2951439
CAS RN: 1203001-43-7
M. Wt: 345.38
InChI Key: ZAAIRRWTCJYAEI-UHFFFAOYSA-N
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Description

The compound “N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule that contains several functional groups including an oxadiazole ring, a thiadiazole ring, a carboxamide group, and a methoxyphenyl group. These functional groups suggest that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and thiadiazole rings suggests that this compound may have a planar structure. The electron-donating methoxy group and the electron-withdrawing carboxamide group could create interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The oxadiazole and thiadiazole rings are aromatic and therefore relatively stable, but they can participate in electrophilic substitution reactions. The carboxamide group could be hydrolyzed to yield a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents .

Scientific Research Applications

Serotonin Receptor Binding

This compound has been identified as a potential ligand for serotonin receptors, specifically the 5-HT1A receptor . The binding affinity of similar structures to the 5-HT1A receptor suggests that this compound could be used in the development of new treatments for central nervous system disorders.

Organic Synthesis

The structural features of this compound, particularly the presence of an oxadiazole ring, make it a valuable building block in organic synthesis. It can be utilized to create complex molecules that are used in pharmaceuticals and materials science.

Medicinal Chemistry

Due to its potential activity at serotonin receptors, this compound may have applications in medicinal chemistry for the design of drugs targeting various psychological and neurological conditions .

Suzuki-Miyaura Coupling Reactions

Compounds with similar structural motifs are used in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds essential for constructing complex organic molecules.

Neuropharmacology

Given the importance of serotonin receptors in neuropharmacology, this compound could be instrumental in the study of neurotransmission and the development of psychoactive drugs .

GPCR-Targeted Drug Design

As G protein-coupled receptors (GPCRs) are a significant class of targets for drug development, this compound’s interaction with serotonin receptors could inform the design of GPCR-targeted therapies .

Blood-Brain Barrier Penetration

The structural similarity to compounds known for their ability to cross the blood-brain barrier suggests that this compound could be modified to deliver therapeutic agents to the brain .

Antitumor Activity

While not directly linked to the compound , related structures have been used in the synthesis of biaryl compounds with potential antitumor activity. This indicates that further research could explore its applications in oncology.

Future Directions

The study of novel compounds like this one is an important area of research in medicinal chemistry. Future studies could explore its synthesis, properties, and potential biological activities .

properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-3-6-10-12(24-20-17-10)13(21)16-15-19-18-14(23-15)9-7-4-5-8-11(9)22-2/h4-5,7-8H,3,6H2,1-2H3,(H,16,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAIRRWTCJYAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

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